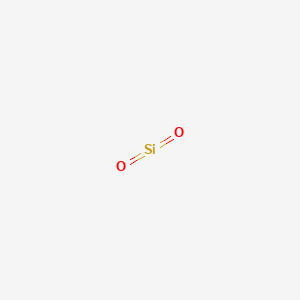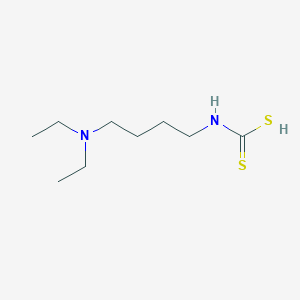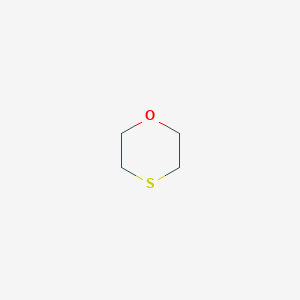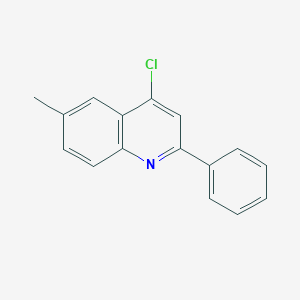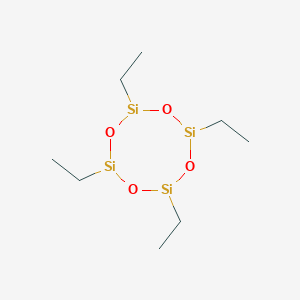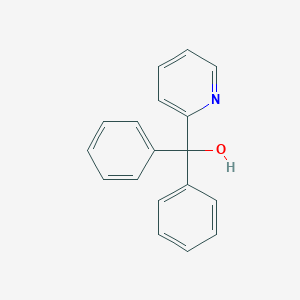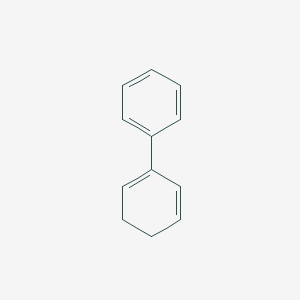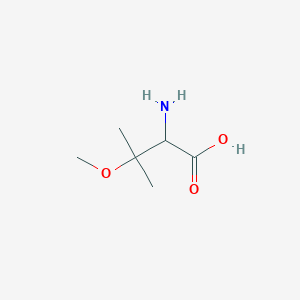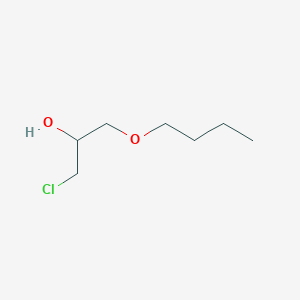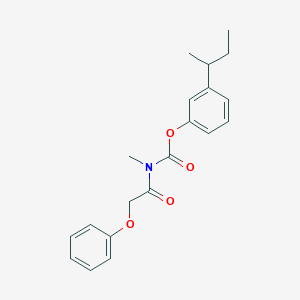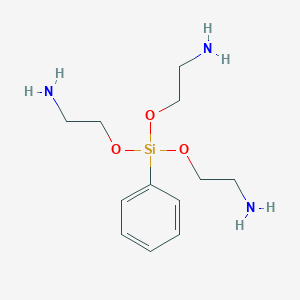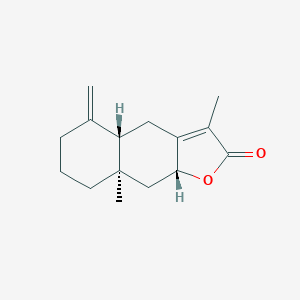![molecular formula C19H24O2 B103222 (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 17554-55-1](/img/structure/B103222.png)
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as 3-MeO-PCP, is a dissociative anesthetic drug that has been studied for its potential therapeutic applications. It belongs to the arylcyclohexylamine class of drugs and has a similar chemical structure to phencyclidine (PCP).
Mécanisme D'action
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one disrupts the normal functioning of glutamatergic neurotransmission, leading to dissociative and anesthetic effects. It also has affinity for the sigma-1 receptor, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one are similar to those of other dissociative anesthetics. It produces a dissociative state characterized by feelings of detachment from one's body and surroundings, as well as alterations in perception, thought, and emotion. It can also cause sedation, ataxia, and analgesia. In animal models, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of glutamatergic neurotransmission. However, its dissociative effects can make it difficult to study complex behaviors and cognitive processes. Additionally, its potential for abuse and neurotoxicity must be carefully considered when designing experiments.
Orientations Futures
Future research on (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one could focus on further elucidating its mechanism of action and potential therapeutic applications. Studies could also investigate the effects of chronic exposure to (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one on brain function and behavior. Additionally, research could explore the use of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes.
Méthodes De Synthèse
The synthesis of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves the reaction of 1-(1-phenylcyclohexyl)piperidine with methoxyacetyl chloride in the presence of triethylamine. This leads to the formation of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a white crystalline powder. The purity of the final product can be tested using techniques such as gas chromatography and mass spectrometry.
Applications De Recherche Scientifique
Research on (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has primarily focused on its potential therapeutic applications. Studies have shown that it has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.
Propriétés
Numéro CAS |
17554-55-1 |
|---|---|
Nom du produit |
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19-/m1/s1 |
Clé InChI |
BCWWDWHFBMPLFQ-VXIBKDFQSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



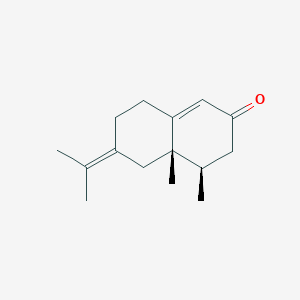
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
